molecular formula C13H13BrO B3010422 5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one CAS No. 362657-66-7

5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one

Cat. No. B3010422
CAS RN: 362657-66-7
M. Wt: 265.15
InChI Key: NSDVBODNBFCXBO-UHFFFAOYSA-N
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Description

The compound 5-Bromotricyclo[8.2.1.0^3,8]trideca-3,5,7-trien-13-one is a brominated tricyclic ketone. While the provided papers do not directly discuss this compound, they do provide insights into related brominated tricyclic compounds and their chemical behavior, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related brominated tricyclic compounds involves multiple steps, including halogenation, epoxidation, and intramolecular cyclization reactions. For instance, the synthesis of a hydroxy-methoxy derivative from a benzyloxy-brominated precursor was achieved through Corey–Chaykovsky epoxidation followed by Friedel–Crafts cyclization . Similarly, the synthesis of a bishomoaromatic cation containing a heavier Group 14 element was performed by reacting a brominated tricyclic compound with a silyl cation .

Molecular Structure Analysis

X-ray crystallographic analysis is a common technique used to determine the structure of brominated tricyclic compounds. For example, the structure of a bishomoaromatic cation was confirmed by X-ray analysis, which also helped to understand the nonclassical nature of the germyl cation in solution . The crystal structure of a benzyl-protected derivative of a hydroxy-methoxy tricyclic compound was also determined using X-ray analysis .

Chemical Reactions Analysis

Brominated tricyclic compounds can undergo various chemical reactions, including dehydrobromination and addition reactions. Dehydrobromination of 3-bromotricyclo[5.3.1.0^3,8]undecane with sodium amide yielded an anti-Bredt compound, showcasing the reactivity of such structures . The stereochemistry of addition reactions, such as hydration and oxymercuration, was probed using deuterium substitution, revealing insights into the regioselectivity and mechanism of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated tricyclic compounds can be inferred from their molecular structure and the reactions they undergo. NMR measurements can provide information on the shielding of atoms and the nonclassical nature of cations in solution . The reactivity of these compounds in various chemical reactions, such as dehydrobromination and addition reactions, indicates their potential utility in synthetic chemistry .

Scientific Research Applications

  • Synthesis of Huperzine A Analogs : A study focused on the synthesis of compounds with the basic ring system of huperzine A, a potent inhibitor of acetylcholinesterase, including a novel system related to the chemical structure (Kelly et al., 2000).

  • Precursor for Bioisosteric Colchicine Analogs : Research involving the synthesis of Hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one from 1-benzyloxy-4-bromo-2-methoxybenzene, which serves as a precursor for potential bioisosteric colchicine analogs (Shishov et al., 2014).

  • Bridgehead Bromination Studies : Investigations into the regiospecific bridgehead bromination in tricyclo[4.3.1.12,5]-undecane, providing insights into the reactivity of specific carbon atoms in carbocation reactions (Inamoto et al., 1978).

  • Transition Metal-Free Synthesis from Biomass-Derived Acids : A study demonstrated an environmentally benign, transition-metal free synthesis of tricyclic compounds from renewable levulinic acid, showcasing an efficient method for producing such complex molecules (Jha et al., 2013).

  • Dehydrobromination and Stereochemistry Analysis : Research on the dehydrobromination of 3-bromotricyclo[5.3.1.03,8]undecane, examining the stereochemistry of the formation and reaction of anti-Bredt compounds, crucial for understanding molecular configurations (Fujikura et al., 1976).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-bromotricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c14-12-4-3-8-5-9-1-2-10(13(9)15)6-11(8)7-12/h3-4,7,9-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDVBODNBFCXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=C(CC1C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one

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